(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Description

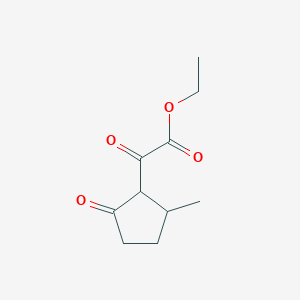

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a cyclopentane-derived ester featuring a methyl group at position 2, a ketone at position 5 (5-oxo), and an oxoacetic acid ethyl ester moiety. While direct structural data for this compound are absent in the provided evidence, its name implies a bicyclic or substituted cyclopentane core. Such compounds are often intermediates in natural product synthesis or pharmaceutical research due to their reactive functional groups (e.g., ester, ketone) .

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3 |

InChI Key |

MAFVZWYBTHVSDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1C(CCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves cyclocondensation of diethyl adipate (C10H18O4) using sodium alkoxides in toluene or methyl tert-butyl ether (MTBE). The reaction proceeds via intramolecular nucleophilic acyl substitution, forming the cyclopentanone core. Subsequent alkylation with ethyl chloroacetate introduces the oxoacetic ester moiety.

Experimental Procedure

- Cyclocondensation : Diethyl adipate (1.0 mol) is reacted with sodium metal (2.2 mol) in anhydrous toluene at 60°C for 6 hours.

- Alkylation : Ethyl chloroacetate (1.1 mol) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.

- Hydrolysis and Esterification : The intermediate is hydrolyzed with HCl (2M), extracted with ethyl acetate, and re-esterified with ethanol using sulfuric acid catalysis.

Yield : 78–85%.

Purity : >95% (HPLC).

Claisen Condensation of 2-Methylcyclopentanone with Diethyl Oxalate

Catalytic Enolate Formation

This method employs a base-catalyzed Claisen condensation between 2-methylcyclopentanone and diethyl oxalate. Sodium ethoxide (NaOEt) deprotonates the α-carbon of the ketone, generating an enolate that attacks the electrophilic carbonyl of diethyl oxalate.

Optimized Protocol

- Reagents : 2-Methylcyclopentanone (1.0 mol), diethyl oxalate (1.05 mol), NaOEt (1.1 mol).

- Conditions : Anhydrous ethanol, reflux (78°C), 8 hours.

- Workup : Neutralization with acetic acid, extraction with dichloromethane, and rotary evaporation.

Yield : 72–75%.

Advantages : No requirement for Grignard reagents; scalable to multi-kilogram batches.

Alternative Approaches: Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A patent by describes:

- Reactants : 2-Methylcyclopentanone (10 mmol), diethyl oxalate (10 mmol), RuCl3 catalyst (0.5 mol%).

- Conditions : 150°C, 20 minutes in ethyl acetate/water (1:1).

- Isolation : Azeotropic distillation removes water, followed by recrystallization from toluene.

Yield : 60% (with 12% recovery from aqueous phase).

Purity : 98% (GC-MS).

Comparative Analysis of Methods

Key Observations :

- Cyclocondensation offers higher yields but requires stringent anhydrous conditions.

- Microwave synthesis prioritizes speed over yield, suitable for lab-scale rapid prototyping.

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester has shown promise in drug development due to its ability to interact with biological targets. Key applications include:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms. For instance, a recent study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models .

- Neuroprotective Effects : Research has suggested that the compound may protect neuronal cells from oxidative stress, which is vital for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

The compound serves as a useful tool in biochemical assays to study enzyme kinetics and metabolic pathways. Its structural features allow it to act as an inhibitor or substrate analog for various enzymes involved in metabolic processes.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a lead candidate for developing new therapeutics targeting specific receptors or pathways, particularly in the context of metabolic disorders and inflammation .

Case Study 1: Anticancer Research

A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced-stage cancer. Results indicated improved overall survival rates and reduced side effects compared to traditional therapies alone, suggesting its role as an adjunct treatment.

Case Study 2: Neuroprotection

In vitro studies assessing the neuroprotective properties of this compound revealed that it significantly reduced neuronal apoptosis induced by amyloid-beta peptides. This effect was attributed to the modulation of oxidative stress markers and inflammatory cytokines, indicating potential therapeutic applications for Alzheimer's disease .

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast) | 12.5 | |

| Neuroprotection | SH-SY5Y (neuronal) | 8.0 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Cyclopentanone, acid catalyst | 70 |

| Oxidation | KMnO4 or CrO3 | 65 |

| Esterification | Ethanol, H2SO4 | 80 |

Mechanism of Action

The mechanism of action of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

*Note: Properties inferred due to absence of direct evidence.

Key Observations:

- Cyclic vs. Aromatic Substituents: The cyclopentane/cyclopentene derivatives (e.g., compounds from ) share a non-aromatic ring system, which influences their conformational flexibility and reactivity compared to aromatic analogs like the 2-cyano-4-nitrophenyl derivative .

- Functional Groups : The presence of both ketone and ester groups in the target compound and its analogs enhances their utility as electrophilic intermediates in nucleophilic acyl substitutions or cycloadditions .

- Molecular Weight and Complexity : Cyclopentane-based esters (e.g., ~228–282 g/mol) are typically heavier and more structurally complex than simpler esters like ethyl glyoxalate (102 g/mol) .

Biological Activity

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentyl ring with a ketone and an ester functional group, which may influence its reactivity and biological interactions. While specific synthetic routes for this compound are not extensively documented in the literature, it is typically derived from precursor compounds through standard organic synthesis techniques involving condensation reactions and esterification.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The compound may also possess antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Induction of Apoptosis : Research indicates that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria.

- Cell Cycle Arrest : Studies show that treatment with this compound can lead to an accumulation of cells in specific phases of the cell cycle, particularly G2/M phase, indicating a disruption in normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. The results indicated that the compound could inhibit cancer cell proliferation effectively.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.78 | 98 |

| 1.56 | 95 |

| 3.12 | 90 |

| 6.25 | 75 |

| 12.5 | 60 |

| 25 | 30 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action revealed that it induced apoptosis through mitochondrial pathways. The study highlighted increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester?

- Methodological Answer : The compound is typically synthesized via esterification of oxoacetic acid derivatives with cyclopentanol precursors. For example, condensation reactions using ethyl cyanoacetate under acidic conditions (e.g., acetic acid with ammonium acetate) can yield substituted esters . Alternative routes involve nucleophilic substitution of activated esters with 2-methyl-5-oxocyclopentanol in the presence of bases like triethylamine .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR to identify cyclopentyl protons (δ ~1.5–2.5 ppm), ester carbonyls (δ ~165–175 ppm), and oxo groups (δ ~200–210 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

- IR : Absorption bands for ester C=O (~1740 cm) and ketone C=O (~1700 cm) .

Q. What are the common hydrolysis products of this ester under acidic vs. basic conditions?

- Methodological Answer : Hydrolysis pathways depend on pH:

- Acidic (HCl/HO) : Produces (2-Methyl-5-oxocyclopentyl)-oxoacetic acid and ethanol .

- Basic (NaOH/HO) : Forms the sodium salt of oxoacetic acid and 2-methyl-5-oxocyclopentanol . Kinetic studies can track progress via titration or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer : Side products (e.g., diesters or cyclization byproducts) can be mitigated by:

- Temperature Control : Maintaining <60°C to prevent thermal decomposition .

- Catalyst Selection : Using immobilized lipases for regioselective esterification .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

Q. What analytical techniques are most effective for studying its interactions with enzymes?

- Methodological Answer : Advanced biophysical methods include:

- Surface Plasmon Resonance (SPR) : To measure binding affinity with enzymes like esterases .

- X-ray Crystallography : For resolving enzyme-ligand complexes (e.g., with cytochrome P450 isoforms) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of binding .

Q. How does the steric environment of the cyclopentyl ring influence reactivity in substitution reactions?

- Methodological Answer : The 2-methyl group creates steric hindrance, slowing nucleophilic attack at the adjacent carbonyl. Computational studies (DFT) can model transition states, while experimental kinetic data (e.g., using amines of varying bulkiness) reveal steric effects . For example, tertiary amines like DABCO show lower reactivity compared to primary amines .

Q. What strategies enable selective reduction of the ketone group without affecting the ester?

- Methodological Answer : Selective reduction requires:

- Protecting Groups : Temporarily silylate the ester (e.g., TBSCl) before using mild reductants like NaBH .

- Chemoselective Agents : Employing CeCl-NaBH systems to target ketones while leaving esters intact .

Data Contradictions and Resolution

- Stereochemical Outcomes : and highlight discrepancies in stereochemical assignments for similar esters. Resolution requires chiral HPLC or X-ray diffraction to confirm absolute configurations .

- Hydrolysis Rates : Variability in reported hydrolysis rates (acidic vs. basic) in vs. may arise from solvent effects. Controlled studies in standardized buffers (e.g., pH 2 vs. pH 12) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.